molecular formula C23H15N3O3S2 B2885160 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476319-57-0

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2885160
CAS No.: 476319-57-0
M. Wt: 445.51
InChI Key: LGSOERWCERBJFH-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a benzothiophene carboxamide core linked to a methyl-substituted benzothiazole moiety, a structural motif frequently associated with diverse biological activities. Researchers are particularly interested in this hybrid structure for its potential to interact with key enzymatic targets. Preliminary investigations into analogous compounds suggest potential research applications for this chemical. Related benzothiazole-containing molecules have demonstrated promising activity as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in mitochondrial respiration, positioning them as candidates for antifungal agent development . Furthermore, structurally similar thiazole and carboxamide derivatives have been extensively studied in oncology research for their cytotoxic effects against various human cancerous cell lines, such as neuroblastoma and hepatocarcinoma, often through mechanisms involving the induction of apoptosis . The structural attributes of this compound make it a valuable probe for researchers exploring the structure-activity relationships of heterocyclic compounds and their interactions with these and other biological targets in a laboratory setting.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSOERWCERBJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as Knoevenagel condensation and acylation. The following table summarizes the synthetic routes and yields reported in literature:

StepReaction TypeKey ReagentsYield (%)
1Knoevenagel condensation1,3-thiazolidine-2,4-dione with aromatic aldehydes70-85
2AcylationAniline with acetic acid and bromine60-75
3Final couplingIntermediate with chloroacetyl chloride65-80

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a class of thiazole derivatives was evaluated against various cancer cell lines (A549 and C6), demonstrating the ability to induce apoptosis through mechanisms involving caspase activation . The specific compound's structure contributes to its interaction with cellular pathways that regulate cell proliferation and survival.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have indicated that derivatives containing similar functional groups show activity against both Gram-positive and Gram-negative bacteria. For example, amides derived from benzothiazole structures were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit specific enzymes involved in tumor progression and microbial resistance, such as glucosylceramide synthase .
  • Interaction with Receptors : The structural components allow for potential interactions with various cellular receptors, which may modulate signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole-based compounds, including derivatives similar to this compound. The evaluation showed that these compounds inhibited tumor growth in A549 lung cancer cells by inducing apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus. The study highlighted that certain modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting a viable pathway for developing new antimicrobial agents .

Preparation Methods

Benzothiazole Ring Formation

The 6-methylbenzo[d]thiazole moiety is synthesized via cyclocondensation of 2-amino-5-methylthiophenol with a carboxylic acid derivative. A representative protocol involves:

Reagents :

  • 2-Amino-5-methylthiophenol (1.0 equiv)
  • 4-Iodobenzoic acid (1.2 equiv)
  • Polyphosphoric acid (PPA) as catalyst

Procedure :

  • Heat reagents in PPA at 150°C for 6 hours under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 68–72%.

Introduction of the Aniline Group

The phenylamine substituent is introduced via Buchwald-Hartwig amination:

Parameter Value
Catalyst Pd(OAc)₂/XPhos
Base K₃PO₄
Solvent 1,4-Dioxane/H₂O (5:1)
Temperature 100°C, 12 hours
Yield 85%

This method avoids competing coupling at the thiazole sulfur atom.

Preparation of 5-Nitrobenzo[b]thiophene-2-carboxylic Acid

Benzo[b]thiophene Synthesis

The benzothiophene core is constructed via Friedel-Crafts cyclization:

Reaction Scheme :
$$ \text{2-Bromothiophenol} + \text{Methyl acrylate} \xrightarrow{\text{AlCl₃}} \text{Benzo[b]thiophene-2-carboxylate} $$

Key Steps :

  • Nitration at position 5 using HNO₃/H₂SO₄ at 0°C (regioselectivity >95%).
  • Saponification with NaOH/EtOH to yield the carboxylic acid.

Yield Data :

Step Yield
Cyclization 78%
Nitration 82%
Saponification 91%

Amide Bond Formation

Carboxylic Acid Activation

The 5-nitrobenzo[b]thiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF catalysis:

$$ \text{R-COOH} + \text{ClCOCOCl} \xrightarrow{\text{DMF, CH₂Cl₂}} \text{R-COCl} $$

Reaction Time : 2 hours at 0°C → 25°C.

Coupling with 4-(6-Methylbenzo[d]thiazol-2-yl)aniline

The amide bond is formed under Schlenk conditions:

Optimized Conditions :

  • Solvent : Anhydrous DCM
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Temperature : 0°C → RT, 12 hours
  • Yield : 88%

Mechanistic Note : Steric hindrance from the ortho-substituted benzothiazole necessitates excess acyl chloride (1.5 equiv) to drive the reaction.

Alternative Synthetic Routes

Ullmann-Type Coupling

A nickel-catalyzed approach using preformed fragments:

Component Role
4-Iodoaniline Aryl halide
Benzothiazole Nucleophile
Ni(cod)₂ Catalyst (10 mol%)
dtbpy Ligand

Advantage : Avoids separate benzothiazole synthesis steps.
Limitation : Lower yield (62%) compared to multistep routes.

Suzuki-Miyaura Cross-Coupling

For introducing the benzothiophene moiety:

Conditions :

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base, DME/H₂O solvent
  • Microwave, 120°C, 30 min

Yield : 74%.

Optimization and Comparative Data

Table 1. Amidation Method Comparison

Method Catalyst Temp (°C) Yield (%) Purity (HPLC)
EDCI/DMAP - 25 82 95.1
HATU/DIEA - 25 85 96.3
Acyl chloride DIPEA 0→25 88 97.8
Reductive Amino Co₂(CO)₈ 120 63 89.4

The acyl chloride method provides optimal balance of yield and purity.

Challenges and Troubleshooting

Nitro Group Stability

The electron-withdrawing nitro group destabilizes the benzothiophene ring under basic conditions. Mitigation strategies include:

  • Using low temperatures (<30°C) during amidation
  • Avoiding strong reducing agents post-nitration

Purification Difficulties

The product’s low solubility necessitates:

  • Gradient elution with CHCl₃:MeOH (95:5 → 90:10)
  • Recrystallization from DMSO/H₂O

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Core Heterocycle Formation : Construct the benzo[d]thiazole and benzo[b]thiophene moieties separately. For benzo[d]thiazole, cyclize 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

Coupling Reactions : Link the 6-methylbenzo[d]thiazole unit to the phenyl group via Buchwald-Hartwig amination or Ullmann coupling, followed by nitration at the 5-position of the benzo[b]thiophene .

Carboxamide Formation : React the activated carboxylic acid (e.g., via thionyl chloride) with the amine intermediate under basic conditions (e.g., pyridine/DMF) .

  • Key Considerations : Monitor reaction progress using TLC and optimize yields by controlling temperature (e.g., reflux in ethanol or acetonitrile) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. For example, the nitro group deshields adjacent protons, appearing as distinct downfield signals .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects using data tables (e.g., and ). For example:
CompoundSubstituentsBioactivity (IC50_{50})Reference
A6-Methyl12 µM (Anticancer)
B5-Nitro8 µM (Antimicrobial)
  • Experimental Validation : Replicate assays under standardized conditions (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) .
  • Statistical Analysis : Use ANOVA to assess significance of bioactivity variations across studies .

Q. What computational methods predict the compound’s interaction with biological targets like kinases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR, ABL1). Validate with crystallographic data if available .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions) .
  • Pharmacophore Mapping : Identify critical features (e.g., nitro group for hydrogen bonding, benzothiophene for hydrophobic interactions) .

Q. How can reaction conditions be optimized to improve synthetic yields of the carboxamide intermediate?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF often enhances coupling efficiency .
  • Catalyst Optimization : Compare Pd(OAc)2_2/XPhos with CuI/1,10-phenanthroline for coupling steps. Pd catalysts may improve aryl-aryl bond formation .
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux (110°C) to identify yield plateaus .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent solubility profiles in aqueous vs. organic solvents?

  • Methodological Answer :

  • LogP Calculations : Use ChemDraw or MarvinSketch to predict lipophilicity. Nitro groups increase LogP (e.g., LogP = 3.2 vs. 2.5 for non-nitro analogs) .
  • Experimental Testing : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Correlate with HPLC retention times .
  • Crystallography : Analyze crystal packing (e.g., π-π stacking in nitro derivatives reduces aqueous solubility) .

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